1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate
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Overview
Description
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate is a complex organic compound with a unique structure that combines a morpholine ring, a dimethylamino group, and an ethoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate typically involves a multi-step process. One common method starts with the reaction of morpholine with formaldehyde and dimethylamine to form the intermediate 3-((Dimethylamino)methyl)morpholine. This intermediate is then reacted with ethyl chloroacetate to yield 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone. Finally, the formate salt is formed by treating the product with formic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Aminomethyl)morpholino)-2-ethoxyethanone: Lacks the dimethylamino group, resulting in different reactivity and applications.
1-(3-((Dimethylamino)methyl)piperidino)-2-ethoxyethanone: Contains a piperidine ring instead of a morpholine ring, affecting its chemical properties.
1-(3-((Dimethylamino)methyl)morpholino)-2-methoxyethanone: Has a methoxy group instead of an ethoxy group, influencing its solubility and reactivity.
Uniqueness
1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-ethoxyethanone;formic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.CH2O2/c1-4-15-9-11(14)13-5-6-16-8-10(13)7-12(2)3;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIHRRZJHEKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOCC1CN(C)C.C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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